(2S,4R)-4-Aminopiperidine-2-carboxylic acid
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Overview
Description
(2S,4R)-4-Aminopiperidine-2-carboxylic acid is a chiral amino acid derivative with significant importance in various scientific fields. This compound is known for its unique stereochemistry, which makes it a valuable building block in the synthesis of complex molecules. Its structure consists of a piperidine ring with an amino group at the 4-position and a carboxylic acid group at the 2-position, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-Aminopiperidine-2-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a piperidine derivative, using a chiral catalyst. This method allows for the selective formation of the (2S,4R) isomer.
Another approach involves the resolution of racemic mixtures. This can be achieved through chiral chromatography or by using chiral resolving agents that form diastereomeric salts with the racemic mixture, which can then be separated based on their different solubilities .
Industrial Production Methods
Industrial production of this compound often relies on large-scale asymmetric synthesis techniques. These methods are optimized for high yield and purity, utilizing advanced chiral catalysts and continuous flow reactors to ensure consistent production. The use of biocatalysts, such as enzymes, is also explored for greener and more sustainable production processes .
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-Aminopiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or the amino group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, esters, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like acyl chlorides and anhydrides are used for acylation reactions, while alkyl halides are used for alkylation.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds .
Scientific Research Applications
(2S,4R)-4-Aminopiperidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: This compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: It is used in the production of fine chemicals and as a precursor for various functional materials
Mechanism of Action
The mechanism of action of (2S,4R)-4-Aminopiperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique stereochemistry allows it to fit into active sites of enzymes or binding pockets of receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the nature of the target .
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-4-Methylproline: Another chiral amino acid derivative with similar structural features but different functional groups.
(2S,4R)-4-Fluoroproline: A fluorinated analog used in protein engineering and stability studies.
(2S,4R)-4-Hydroxyproline: Known for its role in collagen stability and used in biochemical research .
Uniqueness
(2S,4R)-4-Aminopiperidine-2-carboxylic acid stands out due to its specific amino and carboxylic acid functional groups, which provide unique reactivity and versatility in synthetic applications. Its ability to form stable complexes with various molecular targets makes it a valuable tool in medicinal chemistry and drug development .
Properties
Molecular Formula |
C6H12N2O2 |
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Molecular Weight |
144.17 g/mol |
IUPAC Name |
(2S,4R)-4-aminopiperidine-2-carboxylic acid |
InChI |
InChI=1S/C6H12N2O2/c7-4-1-2-8-5(3-4)6(9)10/h4-5,8H,1-3,7H2,(H,9,10)/t4-,5+/m1/s1 |
InChI Key |
IUNRHKPPQLCTGF-UHNVWZDZSA-N |
Isomeric SMILES |
C1CN[C@@H](C[C@@H]1N)C(=O)O |
Canonical SMILES |
C1CNC(CC1N)C(=O)O |
Origin of Product |
United States |
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